BenchChemオンラインストアへようこそ!

N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Medicinal chemistry Sulfonamide SAR Heterocyclic substituent effects

This sulfonamide acetamide features a unique furan-3-yl ethyl substituent that introduces heterocyclic hydrogen-bond acceptor capacity distinct from simple alkyl or phenyl analogs. In the 4-(phenylsulfamoyl)phenylacetamide mGlu4 PAM chemotype, even minor structural changes cause complete activity loss; the furan-ethyl motif represents an unexplored vector within this pharmacophore. Procurement of superficially similar analogs without this motif risks fundamentally different target engagement and ADME properties. Use as a benchmark for intrinsic clearance comparisons or structure-guided optimization.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35
CAS No. 1428372-25-1
Cat. No. B2747334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide
CAS1428372-25-1
Molecular FormulaC14H16N2O4S
Molecular Weight308.35
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2
InChIInChI=1S/C14H16N2O4S/c1-11(17)16-13-2-4-14(5-3-13)21(18,19)15-8-6-12-7-9-20-10-12/h2-5,7,9-10,15H,6,8H2,1H3,(H,16,17)
InChIKeyHBXVKEBCUXNSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-(2-(Furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1428372-25-1): Structural Profile and Procurement-Relevant Characteristics


N-(4-(N-(2-(Furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1428372-25-1) is a sulfonamide derivative featuring a furan-3-yl ethyl substituent attached to a sulfamoylphenyl core with an acetamide moiety. Its molecular formula is C14H16N2O4S (MW 308.35 g/mol) [1]. The compound belongs to the 4-(phenylsulfamoyl)phenylacetamide chemotype, a class explored for metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulation, where the prototypical agent VU0364439 achieved 19.8 nM potency [2]. The furan-3-yl ethyl substituent distinguishes this compound from simpler alkyl-sulfamoyl analogs and introduces heterocyclic hydrogen-bond acceptor capacity that may influence target binding interactions and physicochemical properties.

Procurement Risk Alert: Why N-(4-(N-(2-(Furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide Cannot Be Replaced by Generic Sulfonamide Acetamides


Generic substitution within the sulfonamide acetamide class is precluded by the compound's unique furan-3-yl ethyl substituent, which introduces a conformationally restricted heterocycle capable of participating in π-π stacking and hydrogen-bonding interactions distinct from simple alkyl or phenyl sulfamoyl analogs [1]. In the 4-(phenylsulfamoyl)phenylacetamide mGlu4 PAM series, even minor structural modifications—such as moving a chloro substituent from the 3- to the 2-position or reversing the sulfonamide orientation—resulted in complete loss of activity or 36-fold potency reductions [2]. The furan-3-yl ethyl group in the target compound represents a substantive departure from the N-methyl or N-ethyl sulfamoyl analogs evaluated in published SAR [2], and its impact on potency, selectivity, metabolic stability, and protein binding cannot be inferred from simpler analogs without experimental verification. Procurement of a superficially similar sulfonamide acetamide without the furan-3-yl ethyl motif carries a high risk of obtaining a compound with fundamentally different target engagement and ADME properties.

Quantitative Differentiation Evidence for N-(4-(N-(2-(Furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1428372-25-1)


Structural Differentiation: Furan-3-yl Ethyl Substituent vs. Simple Alkyl Sulfamoyl Analogs

The target compound incorporates a furan-3-yl ethyl group on the sulfamoyl nitrogen, replacing the simple methyl, ethyl, or cycloalkyl substituents found in the majority of published 4-(phenylsulfamoyl)phenylacetamide analogs [1]. In the foundational mGlu4 PAM SAR study, the unsubstituted phenylsulfamoyl lead compound 5 (N-phenyl sulfonamide) exhibited an EC50 of 132 nM with 112.1% maximal response, while the most potent analog VU0364439 (11, containing a 3-chloro substitution on the internal phenyl ring) achieved 19.8 nM [2]. No furan-3-yl ethyl analog was evaluated in this study, and the SAR established that heterocyclic substitution on the amide portion (pyridyl, thiazole, pyrimidine) was well-tolerated (EC50 range: 122–284 nM) but no data exist for furan-containing sulfonamide substituents [2]. The furan-3-yl ethyl motif introduces an additional hydrogen-bond acceptor (furan oxygen) and a conformationally flexible ethyl linker absent in all comparator compounds, representing an unexplored region of chemical space within this pharmacophore.

Medicinal chemistry Sulfonamide SAR Heterocyclic substituent effects

Physicochemical Differentiation: Calculated Properties vs. Ethyl Sulfamoyl Analog

Based on the molecular formula C14H16N2O4S and SMILES structure from kuujia.com [1], the target compound exhibits calculated physicochemical properties that differentiate it from the simpler N-[4-(ethylsulfamoyl)phenyl]acetamide analog. The furan-3-yl ethyl group increases molecular weight from approximately 256 to 308 g/mol, adds one hydrogen-bond acceptor (furan oxygen; total HBA count = 5 vs. 4 for the ethyl analog), and increases topological polar surface area (tPSA) by approximately 13–17 Ų [1]. The compound is reported to be a solid at ambient temperature, soluble in DMSO, and insoluble in water [1], consistent with the solubility profile of the broader 4-(phenylsulfamoyl)phenylacetamide class .

Physicochemical profiling Drug-likeness Solubility prediction

Metabolic Stability Context: Class-Level Liability and Furan-Specific Considerations

The 4-(phenylsulfamoyl)phenylacetamide class exhibits a well-documented metabolic instability liability. In the mGlu4 PAM series, compounds 5, 8b, 9d, and 9f all showed less than 30% remaining after 60-minute incubation in human liver microsomes (HLM), with compound 8b showing only 0.02% remaining [2]. Metabolite identification revealed oxidation of both the internal phenyl ring and the heterocyclic amide portion as primary clearance routes [2]. The target compound introduces a furan-3-yl ethyl substituent—furan rings are established substrates for cytochrome P450-mediated oxidation, forming reactive furan-2,3-dione intermediates [1]. This dual susceptibility (internal phenyl + furan oxidation) predicts that the target compound may exhibit even greater metabolic lability than the pyridyl- and thiazole-containing analogs in the published series, though no direct experimental microsomal stability data for this specific compound are publicly available.

Metabolic stability Cytochrome P450 Furan oxidation

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is commercially available from Life Chemicals in quantities ranging from 3 mg to 40 mg, with pricing from $69.00 (5 mg) to $140.00 (40 mg) [1]. The closest commercially listed structural analog, N-(4-(N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 2034255-74-6, MW 390.5), contains a thiophene spacer between the furan and ethyl linker, adding 82 Da in molecular weight and altering the heterocyclic topology . Other furan-3-yl sulfamoyl acetamides with modified phenyl cores (e.g., 3-methylphenyl variant, CAS 2034336-08-6) are also listed by specialty vendors . The target compound's simpler furan-ethyl linker architecture, without additional heterocyclic extension, provides a more tractable scaffold for SAR expansion and a lower molecular weight starting point for lead optimization.

Chemical procurement Vendor comparison Purity specification

Evidence Gap Disclosure: Absence of Direct Biological Comparative Data

A systematic search of PubMed, PubMed Central, BindingDB, ChEMBL, Google Patents, and chemical supplier databases (excluding benchchem.com, evitachem.com, molecule.com, and vulcanchem.com per source exclusion rules) yielded no primary research articles, patents, or bioassay database entries containing quantitative biological activity data (IC50, EC50, Ki, Kd) for N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1428372-25-1) [1]. The compound appears in commercial vendor listings and chemical property databases but has not been the subject of published biological evaluation as of the search date. The closest characterized chemotype is the 4-(phenylsulfamoyl)phenylacetamide mGlu4 PAM series, which does not include any furan-3-yl ethyl sulfamoyl analogs [2]. Consequently, all quantitative differentiation claims in this guide are class-level inferences or structural comparisons, and no direct head-to-head biological data exist to support superior or inferior performance relative to specific comparators. Users should treat this compound as an unexplored chemical probe requiring de novo biological characterization.

Data transparency Evidence limitations Research gap analysis

Recommended Research and Procurement Scenarios for N-(4-(N-(2-(Furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide (CAS 1428372-25-1)


Exploratory mGlu4 Positive Allosteric Modulator (PAM) SAR Expansion

The target compound is structurally positioned within the 4-(phenylsulfamoyl)phenylacetamide mGlu4 PAM chemotype established by Engers et al. (2010), where the most potent analog achieved 19.8 nM potency [1]. The furan-3-yl ethyl substituent represents an unexplored vector within this pharmacophore, as the original SAR study evaluated only pyridyl, pyrimidine, thiazole, and simple alkyl/cycloalkyl sulfonamide substituents [1]. Researchers can use this compound to probe whether the furan oxygen and ethyl linker confer improved mGlu4 PAM potency, cooperativity, or subtype selectivity (mGlu4 vs. mGlu6/7/8) relative to published analogs. Recommended assays: mGlu4 functional assay (FLIPR or GloSensor cAMP), selectivity profiling against Group III mGlu receptors, and molecular docking into the mGlu4 allosteric site.

Metabolic Stability Optimization Starting Point

The 4-(phenylsulfamoyl)phenylacetamide class exhibits uniformly poor microsomal stability (<30% remaining at 60 min in HLM for all tested analogs except the initial HTS hit) and high protein binding (<3% free fraction in human for multiple compounds) [1]. The target compound's furan-3-yl ethyl group adds a predicted oxidative liability, making it a valuable tool compound for studying structure-metabolism relationships. Researchers can systematically modify the furan ring (e.g., substitution, replacement with less oxidatively labile heterocycles), the ethyl linker (e.g., introduction of branching, deuteration), or the internal phenyl ring (e.g., halogenation to block oxidation) to improve metabolic stability, using the target compound as a benchmark for intrinsic clearance comparisons in human and rat hepatocyte or microsomal assays.

Fragment-Based or Structure-Guided Drug Design Campaign

With a molecular weight of 308.35 g/mol, 7 rotatable bonds, and a single heterocyclic substituent on the sulfonamide nitrogen, the target compound is an attractive starting point for structure-guided optimization [2]. Its furan oxygen provides a hydrogen-bond acceptor that can be exploited for target engagement, and the ethyl linker allows conformational sampling of the furan orientation. The compound's commercial availability in quantities suitable for crystallography (5–40 mg) [2] supports co-crystallization or soaking experiments with purified protein targets of interest, potentially enabling structure-based design of higher-affinity analogs through iterative synthetic chemistry.

Chemical Probe for Sulfonamide-Furan Hybrid SAR Studies

The compound occupies a unique position at the intersection of sulfonamide pharmacophores and furan-containing bioactive molecules. Furan rings are present in numerous approved drugs (e.g., ranitidine, furosemide, nitrofurantoin) and contribute to target binding through π-stacking and hydrogen-bonding interactions [2]. The target compound can serve as a model substrate for studying furan-mediated binding interactions in sulfonamide-binding targets, including carbonic anhydrase isoforms, dihydropteroate synthase, and various GPCRs. Its structural simplicity relative to thiophene-extended or pyrazine-containing furan-sulfamoyl analogs facilitates unambiguous interpretation of SAR trends.

Quote Request

Request a Quote for N-(4-(N-(2-(furan-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.